5-Bromo-2-iodopyridin-3-amine
Overview
Description
5-Bromo-2-iodopyridin-3-amine is a halogenated pyridine derivative with the molecular formula C5H4BrIN2
Preparation Methods
The synthesis of 5-Bromo-2-iodopyridin-3-amine typically involves a multi-step process. One common method starts with the bromination of 2-aminopyridine to form 5-bromo-2-aminopyridine. This intermediate is then subjected to iodination using potassium iodate, iodine, and a mixture of sulfuric acid, acetic acid, and water to yield this compound .
Chemical Reactions Analysis
5-Bromo-2-iodopyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Amination Reactions: The compound can undergo amination reactions, where an amine group is introduced at the electron-rich C-5 position.
Scientific Research Applications
5-Bromo-2-iodopyridin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodopyridin-3-amine involves its ability to participate in various chemical reactions due to the presence of both bromine and iodine atoms. These halogen atoms can be selectively replaced or modified, allowing the compound to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the nature of the chemical reactions involved .
Comparison with Similar Compounds
5-Bromo-2-iodopyridin-3-amine can be compared with other halogenated pyridine derivatives, such as:
5-Bromo-3-iodopyridin-2-amine: Similar in structure but with different positions of the halogen atoms, leading to variations in reactivity and applications.
2-Bromo-5-iodopyridine:
The uniqueness of this compound lies in its specific halogenation pattern, which provides distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
5-bromo-2-iodopyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCAXPWPOSJOPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855988 | |
Record name | 5-Bromo-2-iodopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1180678-40-3 | |
Record name | 5-Bromo-2-iodopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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